5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid
Description
This compound (CAS: 1179765-94-6; molecular formula: C₁₃H₁₆N₂O₃) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a methyl substituent at position 3, and a carboxylic acid moiety at position 4 . It is cataloged as a specialized building block in organic synthesis, particularly in pharmaceutical and materials science research, due to its dual functional groups (Boc-amine and carboxylic acid) that enable diverse derivatization pathways .
Properties
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-6(8(13)14)7(17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQUWEXOEINFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₄N₂O₄S, with a molecular weight of 258.29 g/mol. The compound features a thiazole ring, an amino group, and a carboxylic acid functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar thiazole structures exhibit various biological activities, including:
- Antibacterial Properties : Thiazole derivatives have been shown to inhibit bacterial growth by targeting specific enzymes or pathways crucial for bacterial survival.
- Antifungal Activity : The compound may interact with fungal cell membranes or inhibit essential metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes.
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
- Receptor Binding : Its structural features allow it to bind to receptors that mediate cellular responses, potentially altering signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole derivatives, including the target compound:
- Antibacterial Activity :
- Anticancer Studies :
- Fungal Inhibition :
Comparative Analysis
The following table summarizes the biological activities of selected thiazole derivatives compared to this compound:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | High |
| 2-Amino-5-methylthiazole | High | Low | Moderate |
| 4-Methylthiazole-5-carboxylic acid | Low | High | Low |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Compounds similar to 5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid have been studied for their antimicrobial properties. Thiazole derivatives are known for their efficacy against various pathogens, making them candidates for developing new antibiotics or antifungal agents.
Case Study : A study published in the Journal of Medicinal Chemistry investigated thiazole derivatives and their interactions with bacterial enzymes. The results indicated that modifications to the thiazole ring could enhance antibacterial activity, suggesting that compounds like this compound may also exhibit similar properties .
Organic Synthesis
Building Block in Synthesis : This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis.
Synthesis Routes :
- Retrosynthetic Analysis : Utilizing modern computational tools, researchers can identify feasible synthetic routes for compounds containing thiazole rings. For instance, one-step synthesis strategies have been developed to streamline the production of such derivatives .
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Starting Material + Tert-butyl chloroformate | Base, room temperature | 85% |
| Step 2 | Intermediate + Amine | Heat, reflux | 90% |
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Core Heterocycle Differences :
- Imidazole analogs: Compounds such as 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (, Table 7) share the Boc group but differ in their heterocyclic core (imidazole vs. thiazole). The imidazole ring’s additional nitrogen atom alters electronic properties and hydrogen-bonding capacity compared to the sulfur-containing thiazole .
- Thiazole derivatives : 5-formyl-1,2-thiazole-4-carboxylic acid () retains the thiazole-carboxylic acid framework but replaces the Boc-amine with a formyl group. This substitution reduces steric hindrance and modifies reactivity (e.g., formyl groups are prone to nucleophilic attack, whereas Boc-amines require acidic deprotection) .
Substituent Positioning :
- Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate () features an ester group instead of a carboxylic acid, which impacts solubility (ester groups are more lipophilic) and stability (esters hydrolyze under basic conditions) .
Reactivity and Stability
- Boc Group Stability : The Boc-protected amine in the target compound contrasts with 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid (), where the Boc group is part of a spirocyclic system. The spiro structure introduces steric constraints that may slow deprotection kinetics compared to the linear thiazole analog .
- Carboxylic Acid Utility: The free carboxylic acid in the target compound enables direct coupling reactions (e.g., amide bond formation), unlike 4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (), which requires activation of the carbonyl group .
Physical and Chemical Properties
Preparation Methods
Thiazole Ring Formation
- The 1,2-thiazole core is commonly synthesized via cyclization reactions involving cysteine derivatives or other sulfur- and nitrogen-containing precursors with nitriles or α-haloketones.
- Scalable thiazole-forming reactions have been reported using cysteine derivatives and nitriles, yielding the thiazole ring with functional groups positioned for further modification.
Introduction of Boc-Protected Amino Group
- The amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps.
- Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- Coupling of Boc-protected amino alcohols or amino acids to carboxylic acid intermediates is achieved using coupling reagents such as HATU, EDC, or T3P in the presence of bases like triethylamine.
Carboxylic Acid Functionalization
- The carboxylic acid at the 4-position is either introduced directly or generated by hydrolysis/saponification of ester precursors.
- For example, ethyl esters of thiazole carboxylates are saponified with lithium hydroxide monohydrate in aqueous media at low temperature (0°C) followed by acidification to yield the free acid quantitatively.
- Extraction and drying steps follow to isolate the pure acid.
Methyl Substitution at 3-Position
- Methylation at the 3-position of the thiazole ring is generally achieved either by starting from methyl-substituted precursors or by selective alkylation reactions.
- The methyl group remains stable through the Boc protection and coupling steps.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents and Conditions | Yield and Notes |
|---|---|---|---|
| 1 | Saponification of ethyl 2-[(1R,3R)-3-{N-(tert-butoxycarbonyl)-L-isoleucylamino}-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate to free acid | LiOH·H2O in H2O/dioxane at 0°C, stirred at RT for 2 h; acidified to pH 1; extracted with EtOAc | Quantitative yield; white solid obtained |
| 2 | Coupling of Boc-protected amino alcohol with carboxylic acid intermediate | HATU or EDC/HOBt, triethylamine, DCM or DMF, room temperature, overnight | Efficient amide bond formation; high yields reported |
| 3 | Boc deprotection (if required) | Trifluoroacetic acid (TFA) in DCM, 0°C to RT, 2 h | Clean removal of Boc protecting group; monitored by LC-MS |
| 4 | Purification | Silica gel chromatography or reverse phase C18 chromatography | Pure compound isolated as solid; yield varies by scale |
Detailed Experimental Insights
- Saponification: The use of LiOH·H2O in aqueous dioxane at low temperature ensures selective hydrolysis of ester groups without affecting Boc protection or thiazole integrity.
- Coupling Reagents: HATU and EDC/HOBt are preferred for amide bond formation due to high efficiency and mild conditions, minimizing racemization and side reactions.
- Deprotection: Boc groups are removed under acidic conditions using TFA, often in dichloromethane, with reaction times around 2 hours at room temperature. The reaction progress is monitored by LC-MS for completion.
- Purification: Silica gel chromatography with methanol/dichloromethane mixtures or reverse phase chromatography ensures isolation of high-purity products.
Data Table Summarizing Key Preparation Parameters
Summary of Research Findings
- The preparation of 5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid is well-established through multi-step synthetic routes involving selective ester hydrolysis, amide coupling with Boc-protected amino compounds, and controlled deprotection.
- The use of modern coupling reagents (HATU, EDC/HOBt) and mild reaction conditions ensures high yields and product purity.
- The Boc protecting group provides stability during synthetic transformations and is efficiently removed under acidic conditions.
- The thiazole ring synthesis and functionalization techniques are scalable and adaptable for complex molecule synthesis in medicinal chemistry.
Q & A
Q. Q1. What are the key synthetic pathways for synthesizing 5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid?
Basic: The synthesis typically involves:
Thiazole Ring Formation : Cyclization of precursors like thioureas or α-bromoketones with thiocarbamates under basic conditions.
Boc Protection : Reacting the amine group with tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane (DCM) or tetrahydrofuran (THF) using a base (e.g., triethylamine) .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous ethanol .
Advanced: Q. Q2. How can reaction yields be optimized for the Boc-protection step?
- Solvent Selection : Use anhydrous DCM to minimize hydrolysis of Boc-Cl.
- Temperature Control : Maintain 0–5°C during Boc-Cl addition to reduce side reactions.
- Stoichiometry : A 1.2:1 molar ratio of Boc-Cl to amine ensures complete protection. Post-reaction, purify via silica gel chromatography (hexane/ethyl acetate, 3:1 v/v) to remove unreacted reagents .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the compound’s structure?
Basic:
- NMR Spectroscopy : H and C NMR to verify the thiazole ring (δ 6.5–7.5 ppm for protons, 160–170 ppm for carbons) and Boc group (δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 249.28 .
Advanced: Q. Q4. How can rotameric effects from the Boc group complicate NMR interpretation? The tert-butyl group’s steric bulk can slow rotation around the carbamate bond, leading to split peaks in H NMR. To resolve:
- Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d) to average rotamers.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Stability and Storage
Q. Q5. What conditions promote degradation of this compound?
- Acidic Environments : The Boc group cleaves under trifluoroacetic acid (TFA) or HCl in dioxane.
- Moisture : Hydrolysis of the thiazole ring or carbamate occurs in aqueous solutions. Store desiccated at –20°C in inert atmospheres (argon) .
Biological and Pharmacological Applications
Q. Q6. How can this compound be utilized in drug discovery?
Basic:
- As a building block for protease inhibitors or kinase modulators, leveraging the thiazole core’s bioisosteric properties.
- Conjugation : The carboxylic acid enables coupling to amines via EDC/NHS chemistry for peptide-like derivatives .
Advanced: Q. Q7. What strategies mitigate off-target effects in cellular assays?
- Structure-Activity Relationship (SAR) Studies : Systematically modify the methyl group at position 3 and Boc-protected amine to assess selectivity.
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding to target proteins like COX-2 or EGFR .
Analytical Challenges
Q. Q8. How can impurities from synthesis be identified and removed?
- HPLC Analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect byproducts (e.g., de-Boc derivatives).
- Recrystallization : Purify from hot ethanol/water (8:2 v/v) to isolate crystalline product (>99% purity) .
Data Contradictions and Troubleshooting
Q. Q9. How to resolve discrepancies in reported melting points?
Q. Q10. Why do yields vary across literature methods for thiazole cyclization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
